![molecular formula C18H23N5O2 B6433011 2-cyclopentyl-N-[3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide CAS No. 1207053-11-9](/img/structure/B6433011.png)
2-cyclopentyl-N-[3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide
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Description
The compound contains several functional groups including a cyclopentyl group, a cyclopropyl group, a pyrazole ring, and a dihydropyrimidinone ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and dihydropyrimidinone rings, possibly through condensation reactions. The cyclopentyl and cyclopropyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The compound’s structure is likely to be fairly rigid due to the presence of the rings. The pyrazole and dihydropyrimidinone rings contain nitrogen and oxygen atoms which could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The pyrazole and dihydropyrimidinone rings could potentially undergo a variety of reactions including substitutions and additions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure and the functional groups present. For example, the presence of the nitrogen and oxygen atoms in the rings could increase its polarity .Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-11-8-16(24)21-18(19-11)23-15(10-14(22-23)13-6-7-13)20-17(25)9-12-4-2-3-5-12/h8,10,12-13H,2-7,9H2,1H3,(H,20,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAGUFOMXFMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide |
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